molecular formula C19H22Cl2N2O B6047447 1-(3-chlorobenzyl)-4-(2-methylbenzoyl)piperazine hydrochloride

1-(3-chlorobenzyl)-4-(2-methylbenzoyl)piperazine hydrochloride

Cat. No. B6047447
M. Wt: 365.3 g/mol
InChI Key: AUUZUOMPJGROJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(2-methylbenzoyl)piperazine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as CBMP, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of CBMP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. This results in a complex interplay of effects on the central nervous system, including modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
CBMP has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to affect the activity of several enzymes and ion channels in the brain. These effects can lead to changes in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBMP as a pharmacological tool is its high affinity for several neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, CBMP also has several limitations, including its potential for off-target effects and its relatively short half-life in vivo.

Future Directions

There are several potential future directions for research on CBMP. One area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of neurotransmitter receptors in addiction and substance abuse. Additionally, further research is needed to fully understand the mechanism of action of CBMP and its potential for off-target effects.

Synthesis Methods

The synthesis of CBMP involves several steps, including the reaction of 3-chlorobenzyl chloride with 2-methylbenzoyl chloride in the presence of a base. This reaction results in the formation of 1-(3-chlorobenzyl)-4-(2-methylbenzoyl)piperazine, which is then converted to its hydrochloride salt form through the addition of hydrochloric acid. The final product is a white crystalline powder that can be purified through recrystallization.

Scientific Research Applications

CBMP has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a pharmacological tool for studying the central nervous system. CBMP has been found to have an affinity for several neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This makes it a valuable tool for studying the role of these receptors in various physiological processes.

properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O.ClH/c1-15-5-2-3-8-18(15)19(23)22-11-9-21(10-12-22)14-16-6-4-7-17(20)13-16;/h2-8,13H,9-12,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUZUOMPJGROJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride

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